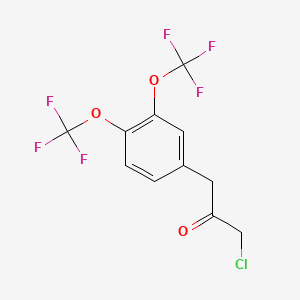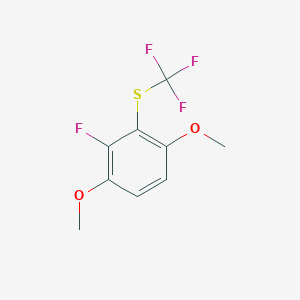
1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene is an organic compound with the molecular formula C9H8F4O2S and a molecular weight of 256.22 g/mol . This compound is characterized by the presence of methoxy, fluoro, and trifluoromethylthio groups attached to a benzene ring, making it a unique and versatile molecule in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process involves the use of trifluoromethylthiolating agents under specific reaction conditions to achieve the desired substitution on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Oxidation and Reduction: The methoxy groups can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Radical Reactions: The trifluoromethylthio group can be involved in radical reactions, contributing to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylthiolating agents, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like transition metal complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted benzene derivatives, while oxidation and reduction reactions can yield different methoxy-substituted products.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene has several scientific research applications, including:
Biology: Investigated for its potential biological activities due to the presence of fluorine and trifluoromethylthio groups, which can enhance the compound’s stability and bioavailability.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the design of drugs with improved pharmacokinetic properties.
Wirkmechanismus
The mechanism of action of 1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The presence of the fluoro and methoxy groups can also influence the compound’s reactivity and binding affinity to various molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dimethoxy-4-fluoro-3-(trifluoromethylthio)benzene: Similar in structure but with different substitution patterns on the benzene ring.
1,2-Dimethoxy-4-(3-fluoro-2-propenyl)benzene: A fluorine analog of methyl eugenol with different functional groups.
Uniqueness
1,4-Dimethoxy-2-fluoro-3-(trifluoromethylthio)benzene is unique due to the specific combination of methoxy, fluoro, and trifluoromethylthio groups on the benzene ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications, particularly in the synthesis of fluorinated compounds and materials with enhanced stability and bioavailability .
Eigenschaften
Molekularformel |
C9H8F4O2S |
|---|---|
Molekulargewicht |
256.22 g/mol |
IUPAC-Name |
2-fluoro-1,4-dimethoxy-3-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C9H8F4O2S/c1-14-5-3-4-6(15-2)8(7(5)10)16-9(11,12)13/h3-4H,1-2H3 |
InChI-Schlüssel |
OZNIHGGVGDCOMB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)OC)SC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



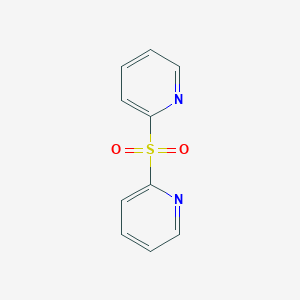
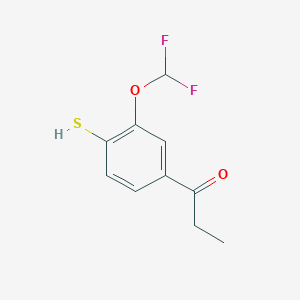
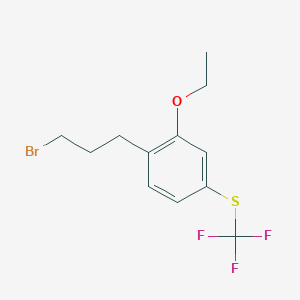
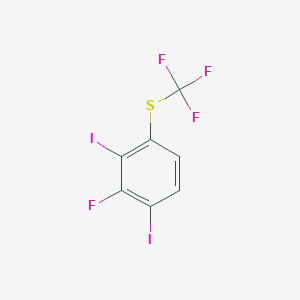
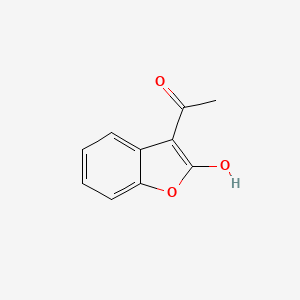
![(5S)-5-(1,1-Dimethylethyl)-5,6-dihydro-2-(2,4,6-trimethylphenyl)-8h-1,2,4-triazole[3,4-c][1,4]zinium tetrafluoroborate](/img/structure/B14063865.png)
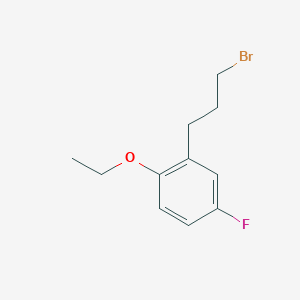
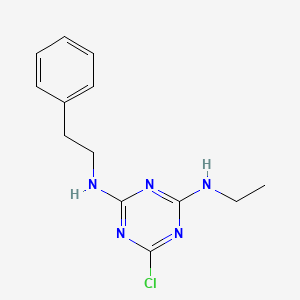

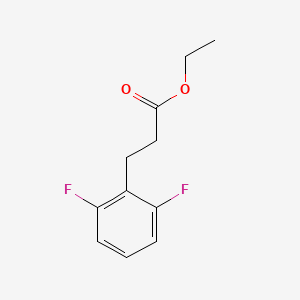
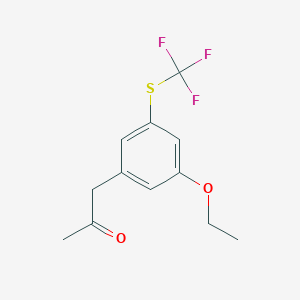
![1'-Methyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B14063913.png)
